molecular formula C52H68N12O12 B607633 GHRP-6 Acetate CAS No. 145177-42-0

GHRP-6 Acetate

Cat. No.: B607633
CAS No.: 145177-42-0
M. Wt: 1053.2 g/mol
InChI Key: XGWOPQAMQAZCJE-SLBOMMQWSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    It has been found to inhibit the binding of the GHS-R agonist MK-0677 to COS-7 cell membranes expressing human GHS-R type Ia . It also stimulates intracellular calcium mobilization in BHK cells expressing the human receptor .

    Cellular Effects

    Growth Hormone Releasing Hexapeptide Acetate has been shown to have various effects on cells. It has been found to prevent myocardial fibers consumption and ventricular dilation, effectively preserving the left ventricular systolic function . It also attenuates extracardiac toxicity, preserving epithelial organs integrity, inhibiting interstitial fibrosis, and ultimately reducing morbidity and mortality .

    Molecular Mechanism

    The molecular mechanism of action of Growth Hormone Releasing Hexapeptide Acetate involves sustaining cellular antioxidant defense, upregulating the prosurvival gene Bcl-2, and preserving cardiomyocyte mitochondrial integrity . It also acts as a negative allosteric modulator of ghrelin signaling .

    Temporal Effects in Laboratory Settings

    In laboratory settings, Growth Hormone Releasing Hexapeptide Acetate has been shown to prevent the onset of Dilated Cardiomyopathy (DCM) and heart failure (HF) in rats when administered concomitantly with Doxorubicin .

    Dosage Effects in Animal Models

    The effects of Growth Hormone Releasing Hexapeptide Acetate vary with different dosages in animal models. For example, it has been shown to prevent doxorubicin-induced myocardial and extra-myocardial damages in rats .

    Metabolic Pathways

    Growth Hormone Releasing Hexapeptide Acetate is involved in the release of growth hormone, acting on the hypothalamus and the pituitary gland . It also has a slight stimulator effect on Prolactin, ACTH, and Cortisol levels .

    Preparation Methods

      Synthetic Routes: GHRP-6 is synthesized using solid-phase peptide synthesis (SPPS).

      Reaction Conditions: Sequential coupling of protected amino acids occurs on a solid support.

      Industrial Production: Large-scale production involves automated SPPS and purification methods.

  • Chemical Reactions Analysis

      Reactions: GHRP-6 undergoes peptide bond formation reactions during synthesis.

      Common Reagents: Fmoc-protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection agents (e.g., piperidine).

      Major Products: GHRP-6 itself is the desired product.

  • Scientific Research Applications

      Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

      Biology: Investigated for its effects on growth hormone release and potential therapeutic applications.

      Medicine: Explored for its anabolic properties and potential in treating growth-related disorders.

      Industry: Used in research and development of growth hormone-related drugs.

  • Mechanism of Action

    • GHRP-6 binds to the ghrelin receptor (GHSR) on pituitary cells.
    • Activation of GHSR leads to increased intracellular calcium and subsequent growth hormone release.
    • Molecular targets include GHSR and downstream signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other GHSs like GHRP-2, GHRP-1, and hexarelin.

      Uniqueness: GHRP-6’s specific sequence and potency distinguish it from other GHSs.

    Properties

    IUPAC Name

    acetic acid;(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C46H56N12O6.3C2H4O2/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47;3*1-2(3)4/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64);3*1H3,(H,3,4)/t27-,34-,37-,38+,39+,40-;;;/m0.../s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XGWOPQAMQAZCJE-SLBOMMQWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N.CC(=O)O.CC(=O)O.CC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C52H68N12O12
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    1053.2 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    145177-42-0
    Record name Growth hormone releasing hexapeptide acetate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145177420
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name SKF-110679 ACETATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USP2MY0E7I
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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